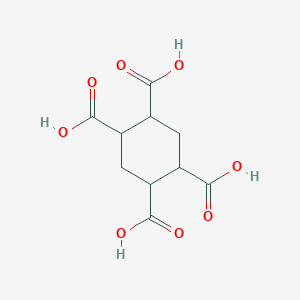

cyclohexane-1,2,4,5-tetracarboxylic acid

Description

The exact mass of the compound 1,2,4,5-Cyclohexanetetracarboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,2,4,5-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h3-6H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAKUZKMGJJMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CC(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385426 | |

| Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15383-49-0 | |

| Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of cyclohexane-1,2,4,5-tetracarboxylic acid isomers

An In-depth Technical Guide to the Synthesis of Cyclohexane-1,2,4,5-tetracarboxylic Acid Isomers

Introduction: The Significance of Cycloaliphatic Scaffolds

This compound (C₁₀H₁₂O₈) is a cycloaliphatic building block of significant interest in advanced materials science.[1][2] Unlike its aromatic analogue, pyromellitic acid, the non-aromatic, saturated cyclohexane core is pivotal in disrupting charge-transfer interactions. This property is instrumental in the synthesis of high-performance polymers, particularly colorless polyimides, which are sought after for applications in flexible electronics, displays, and microelectronic devices where optical transparency, thermal stability, and dimensional integrity are paramount.[3][4] Furthermore, its multidentate carboxylate functionality makes it an excellent organic linker for the construction of robust Metal-Organic Frameworks (MOFs) used in gas storage, separation, and catalysis.[5]

The utility of this molecule is intrinsically linked to its stereochemistry. The spatial orientation (cis/trans) of the four carboxylic acid groups on the cyclohexane ring dramatically influences the final properties of the derived materials.[6] For instance, the reactivity of the corresponding dianhydride isomers with diamines and the coefficient of thermal expansion (CTE) of the resulting polyimide films are highly dependent on the specific steric structure of the monomer.[3][4] Consequently, the selective synthesis and isolation of specific isomers are critical challenges for researchers and process chemists. This guide provides a detailed exploration of the core synthetic strategies, underlying mechanistic principles, and key experimental considerations for producing isomers of this compound.

Primary Synthetic Strategy: Catalytic Hydrogenation of Aromatic Precursors

The most prevalent and industrially viable route to this compound involves the catalytic hydrogenation of pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid) or its derivatives. The core of this strategy is the reduction of the highly stable aromatic ring to a saturated cycloalkane. This transformation requires overcoming a significant activation energy barrier, necessitating the use of active catalysts and often demanding reaction conditions.[7]

Causality Behind the Method

The choice of pyromellitic acid as the starting material is driven by its commercial availability and relatively low cost. The primary challenge of this route is not the reduction itself, but the control of stereoselectivity. The addition of twelve hydrogen atoms across the aromatic ring can result in a complex mixture of stereoisomers.[1][8] The final isomeric distribution is a sensitive function of several interdependent parameters:

-

Catalyst Selection: Noble metals are highly effective. Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd), often supported on high-surface-area materials like alumina (Al₂O₃) or carbon, are frequently employed.[3][9] Bimetallic catalysts, such as Ru-Pd, can offer superior activity and selectivity.[9][10]

-

Reaction Conditions: High hydrogen pressure (typically 3.0-10.0 MPa) and elevated temperatures (100-250°C) are essential to achieve high conversion rates.[3][9][10][11]

-

Substrate Form: The reaction can be performed on the free acid, its salt, or its ester. Esterification of the carboxylic acids prior to hydrogenation can improve solubility in organic solvents and, in some cases, influence catalyst performance and isomer distribution.[9]

Workflow for Synthesis via Hydrogenation

The following diagram outlines the general workflow for the production of this compound isomers from pyromellitic acid.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Ester Hydrogenation

This method is adapted from patented industrial processes and offers high conversion and selectivity.[9][10]

Step 1: Esterification of Pyromellitic Acid

-

Pyromellitic acid is reacted with an excess of an alcohol (e.g., ethanol) in the presence of an acid catalyst or by using reactive esterification agents to form the corresponding tetraester, such as tetraethyl pyromellitate. This step is typically carried out under reflux to drive the reaction to completion.

Step 2: Hydrogenation of Pyromellitic Ester

-

Catalyst Loading: A fixed-bed reactor (e.g., a SUS316 tube) is loaded with a supported catalyst (e.g., 5g of 1 wt% Ru-1 wt% Pd/Al₂O₃).[10]

-

Catalyst Activation: The catalyst is activated in-situ via reduction with hydrogen gas at an elevated temperature (e.g., 250°C).[9][10]

-

Reaction Execution: The reactor is cooled to the target reaction temperature (e.g., 150°C) and pressurized with hydrogen to the desired pressure (e.g., 4.0 MPa).[9][10]

-

A solution of the pyromellitic ester in a suitable solvent (e.g., a 20 wt% solution in ethanol) is continuously fed through the reactor at a controlled flow rate (e.g., 0.5 mL/min) along with a concurrent flow of hydrogen gas (e.g., 30 mL/min).[9][10]

-

Product Collection & Isolation: The reaction effluent is collected. The solvent is partially removed under reduced pressure, and the solution is cooled (0 to -10°C) to induce crystallization of the hydrogenated ester product, which is then isolated by filtration.[10]

Step 3: Hydrolysis to the Tetracarboxylic Acid

-

The isolated hydrogenated pyromellitic ester is dissolved in an aqueous solution containing a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The mixture is heated under reflux until the hydrolysis is complete.

-

If basic hydrolysis was used, the solution is cooled and acidified with a strong acid to precipitate the this compound.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

| Parameter | Typical Value | Reference(s) |

| Catalyst | 0.5-1 wt% Ru, 0.5-1 wt% Pd on Al₂O₃ | [9][10] |

| Temperature | 150 - 200°C | [9] |

| Hydrogen Pressure | 4.0 - 6.0 MPa | [9] |

| Substrate | 20 wt% solution of ethyl pyromellitate in ethanol | [9][10] |

| Conversion Rate | > 99% | [9][10] |

| Selectivity | ~ 98% | [9][10] |

| Table 1: Typical reaction parameters for the hydrogenation of pyromellitic esters. |

Protocol 2: Direct Hydrogenation of Pyromellitic Acid Salt

This protocol describes the direct reduction of the acid, avoiding the esterification and hydrolysis steps.[3]

-

Salt Formation: Pyromellitic dianhydride is hydrolyzed and neutralized in an aqueous solution of sodium hydroxide (NaOH) to form the tetrasodium salt of pyromellitic acid.

-

Hydrogenation: The aqueous salt solution is charged into a high-pressure autoclave with a suitable catalyst (e.g., a ruthenium-based catalyst).[3]

-

The reactor is sealed, purged, and pressurized with hydrogen to a high pressure (e.g., 8-10 MPa) and heated to the reaction temperature (e.g., 160°C) with vigorous stirring.[3] The reaction is monitored by hydrogen uptake until it ceases.

-

Isomerization (Optional): After the initial hydrogenation, the solution can be held at a precisely controlled temperature for several hours to influence the final isomer ratio through thermodynamically controlled equilibration.[3]

-

Product Isolation: After cooling the reactor to room temperature, the catalyst is removed by filtration. The clear solution is then carefully neutralized by the slow addition of concentrated hydrochloric acid (HCl), causing the white precipitate of this compound isomers to form.[3]

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization from water to isolate specific isomers.[3]

Alternative Synthetic Approaches

While hydrogenation is dominant, other classical organic reactions offer potential, albeit less common, routes.

Oxidation of Tetrasubstituted Cyclohexanes

This strategy relies on a pre-formed cyclohexane ring. The synthesis of a specific isomer of 1,2,4,5-tetramethylcyclohexane, followed by oxidation of the four methyl groups, would yield the desired tetracarboxylic acid.[12]

-

Principle: Strong oxidizing agents, such as potassium permanganate (KMnO₄) in a basic solution or chromic acid (Jones reagent), can oxidize alkyl side chains on a saturated ring to carboxylic acids.[13]

-

Causality & Challenges: This route provides excellent control over the core stereochemistry if the starting material can be synthesized stereoselectively. However, the oxidation conditions are harsh and may lead to side reactions. Furthermore, the synthesis of the tetramethylcyclohexane precursor itself can be a multi-step process.

Diels-Alder Cycloaddition

The Diels-Alder reaction is a powerful tool for forming six-membered rings with a high degree of stereocontrol.[14][15]

-

Principle: A [4+2] cycloaddition between a conjugated diene and a dienophile. To achieve the desired 1,2,4,5-tetracarboxylate substitution pattern, one could envision a reaction between a diene and a dienophile that are both functionalized with carboxyl groups or their precursors (e.g., esters, anhydrides).[16][17]

-

Causality & Challenges: The primary advantage is the potential for high stereoselectivity, allowing for the targeted synthesis of a single isomer. The main drawback is the availability of suitable, highly functionalized dienes and dienophiles, making this a less practical route for large-scale production compared to hydrogenation.

Isomer Separation and Characterization

A critical step in any synthesis that produces a mixture is the separation and characterization of the individual isomers.

-

Separation: The most common method for separating the isomers of this compound is fractional crystallization .[3] This technique leverages the differences in solubility of the various stereoisomers in a given solvent, such as water. By carefully controlling temperature and concentration, specific isomers can be selectively precipitated and isolated.

-

Characterization: Definitive identification of the isolated isomer is crucial.

-

X-ray Crystallography: This is the gold standard for determining the absolute stereochemistry and solid-state conformation of a molecule. It can unambiguously identify the relative orientation (cis/trans) of all four carboxyl groups and whether they occupy axial or equatorial positions in the chair conformation of the cyclohexane ring.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule, allowing for structural elucidation.

-

Melting Point: Each pure stereoisomer will have a distinct and sharp melting point, which serves as a useful indicator of purity.[8]

-

The crystal structure of the (1S,2S,4R,5R)-isomer, for example, has been determined, revealing a chair conformation where adjacent carboxylic acid groups are in a mutually trans (equatorial) conformation.[3][4] This specific isomer is a precursor to a dianhydride (H'-PMDA) that can yield novel low-CTE colorless polyimides.[3]

Caption: Isomeric relationships depend on substituent positions (axial/equatorial).

Conclusion

The is a field of significant academic and industrial importance, driven by the demand for advanced, high-performance materials. While several synthetic routes are chemically plausible, the catalytic hydrogenation of pyromellitic acid and its esters remains the most practical and scalable method. The central challenge in this field is not merely the synthesis of the molecular formula but the precise control over stereochemistry. Future advancements will likely focus on the development of novel catalytic systems that offer enhanced stereoselectivity under milder conditions, thereby reducing the reliance on energy-intensive processes and complex separation procedures. The ability to selectively synthesize and supply specific isomers is key to unlocking the full potential of this versatile cycloaliphatic building block in the next generation of electronic and functional materials.

References

- 1. scbt.com [scbt.com]

- 2. 1,2,4,5-Cyclohexanetetracarboxylic Acid | C10H12O8 | CID 2834946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1S*,2S*,4R*,5R*)-Cyclohexane-1,2,4,5-tetracarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. myuchem.com [myuchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 环己烷-1,2,4,5-四甲酸,顺反异构体混合物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. CN108069978B - The synthetic method of 1,2,4,5-cyclohexanetetracarboxylic dianhydride - Google Patents [patents.google.com]

- 10. tetraMethyl cyclohexane-1,2,4,5-tetracarboxylate synthesis - chemicalbook [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. 1,2,4,5-Tetramethylcyclohexane | C10H20 | CID 92914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. cerritos.edu [cerritos.edu]

- 15. synarchive.com [synarchive.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Cyclohexane-1,2,4,5-tetracarboxylic Acid

Abstract

Cyclohexane-1,2,4,5-tetracarboxylic acid is a pivotal non-aromatic monomer in the synthesis of advanced colorless polyimides, materials sought after for their application in flexible electronics and high-performance optical devices.[1][2] The precise stereochemistry of this saturated carbocyclic compound dictates the final properties of the resulting polymer, making its unambiguous structural elucidation paramount. This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for the spectroscopic analysis of this compound. Rather than merely presenting data, this document elucidates the causal relationships between molecular structure and spectral output, empowering the reader to confidently approach the characterization of this and similar molecules. We will explore the expected outcomes and interpretative strategies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Stereoisomerism: The Foundation of Analysis

This compound (C₁₀H₁₂O₈, Molar Mass: 260.20 g/mol ) possesses a cyclohexane ring as its core.[3] Unlike its aromatic precursor, pyromellitic acid, this molecule is non-planar and exhibits stereoisomerism. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. The four carboxylic acid substituents can be oriented either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring).

The specific isomer (1S,2S,4R,5R)-Cyclohexane-1,2,4,5-tetracarboxylic acid has been characterized via X-ray crystallography, revealing a chair conformation where the carboxylic acid groups at positions 1, 2, 4, and 5 all reside in the more stable equatorial positions.[1][2] This guide will use this well-defined stereoisomer as our primary model for predicting and interpreting spectroscopic data. Understanding this three-dimensional structure is the critical first step, as it dictates the chemical environment and spatial relationships of every atom, which are the very properties that spectroscopic techniques measure.

Figure 1: Structure of (1S,2S,4R,5R)-Cyclohexane-1,2,4,5-tetracarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed connectivity and stereochemistry of organic molecules in solution. For this molecule, both ¹H and ¹³C NMR will provide a wealth of information.

Proton (¹H) NMR Spectroscopy

Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups, like carboxylic acids, "deshield" nearby protons, causing them to resonate at a higher chemical shift (further downfield). The splitting pattern (multiplicity) of a signal is caused by spin-spin coupling with neighboring, non-equivalent protons and provides direct evidence of molecular connectivity.

Predicted ¹H NMR Spectrum:

-

Carboxylic Acid Protons (-COOH): A very broad singlet is expected in the range of δ 10-13 ppm. This signal's breadth is due to hydrogen bonding and chemical exchange. Its integration would correspond to four protons. This peak will disappear upon shaking the sample with a drop of D₂O, a definitive test for acidic protons.

-

Methine Protons (H1, H2, H4, H5): These protons are directly attached to carbons bearing the electron-withdrawing carboxyl groups. Therefore, they will be significantly deshielded compared to a standard cyclohexane ring (whose protons appear around δ 1.43 ppm).[4] Their chemical shift is predicted to be in the range of δ 2.5-3.0 ppm. Due to the symmetry of the (1S,2S,4R,5R) isomer, these four protons are chemically equivalent and should appear as a single, complex multiplet.

-

Methylene Protons (H3, H6): These protons are further from the deshielding carboxyl groups and will thus appear further upfield than the methine protons, likely in the range of δ 1.8-2.2 ppm. In the chair conformation, each methylene carbon has two distinct protons: one axial and one equatorial. These are not chemically equivalent and would be expected to show complex splitting patterns due to coupling with each other and the adjacent methine protons.

| Predicted Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | Integrates to 4H; disappears with D₂O exchange. |

| -CH(COOH) (H1, H2, H4, H5) | 2.5 - 3.0 | Multiplet (m) | Integrates to 4H; deshielded by adjacent carboxyl group. |

| -CH₂- (H3, H6) | 1.8 - 2.2 | Multiplet (m) | Integrates to 4H; complex splitting due to axial/equatorial positions. |

Carbon-13 (¹³C) NMR Spectroscopy

Causality: The ¹³C chemical shift is also dependent on the electronic environment. Carbons bonded to electronegative atoms like oxygen are significantly deshielded and appear far downfield. The number of distinct signals in a broadband-decoupled ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, providing insight into its symmetry.

Predicted ¹³C NMR Spectrum: For the highly symmetric (1S,2S,4R,5R) isomer, we can predict the number of unique carbon environments.

-

Carboxyl Carbons (-COOH): The four carboxyl carbons are equivalent due to the molecule's symmetry. They will appear as a single signal in the highly deshielded region of δ 170-180 ppm.

-

Methine Carbons (C1, C2, C4, C5): The four methine carbons are also equivalent. Their attachment to the carboxyl groups will shift them downfield from a typical cyclohexane carbon (which appears at δ 27.1 ppm).[5] A single signal is predicted in the range of δ 40-50 ppm.

-

Methylene Carbons (C3, C6): The two methylene carbons are equivalent. They are the most shielded carbons in the structure and will appear as a single signal, likely in the range of δ 25-35 ppm.

| Predicted Carbon Type | Predicted Chemical Shift (δ, ppm) | Number of Signals | Notes |

| -C OOH | 170 - 180 | 1 | Characteristic chemical shift for a carboxylic acid carbon. |

| -C H(COOH) (C1, C2, C4, C5) | 40 - 50 | 1 | Deshielded by the directly attached carboxyl group. |

| -C H₂- (C3, C6) | 25 - 35 | 1 | Most shielded carbon, closest to unsubstituted cyclohexane. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of the absorbed radiation is characteristic of the specific bonds and functional groups present in the molecule.

Predicted FTIR Spectrum: The FTIR spectrum will be dominated by the characteristic absorptions of the carboxylic acid functional groups.

-

O-H Stretch: This will be the most prominent and easily identifiable peak in the spectrum. Due to extensive intermolecular hydrogen bonding (dimerization), this appears as a very broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.

-

C-H Stretch: Absorptions corresponding to the C-H stretching vibrations of the cyclohexane ring will appear just below 3000 cm⁻¹. Typically, these are sharp to medium peaks in the 2950-2850 cm⁻¹ region.[6]

-

C=O Stretch: The carbonyl stretch of the carboxylic acid is another key diagnostic peak. It is expected to be a very strong and sharp absorption in the range of 1725-1700 cm⁻¹. The position within this range can be influenced by the extent of hydrogen bonding.

-

C-O Stretch & O-H Bend: A medium intensity C-O stretching band is expected around 1300-1200 cm⁻¹. In-plane O-H bending can also contribute to absorption in the 1440-1395 cm⁻¹ region.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | The hallmark of a hydrogen-bonded carboxylic acid. |

| C-H Stretch (sp³ C-H) | 2950 - 2850 | Medium to Strong | From the CH and CH₂ groups of the cyclohexane ring. |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp | A key diagnostic peak for the carbonyl group. |

| C-O Stretch / O-H Bend | 1320 - 1210 / 1440 - 1395 | Medium | Associated with the carboxylic acid functionality. |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Causality: In electron ionization mass spectrometry (EI-MS), a molecule is ionized by a high-energy electron beam, forming a molecular ion (M⁺•). This ion is often unstable and fragments in a predictable manner. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while the fragmentation pattern provides structural clues.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺•): The molecular ion peak should be observed at an m/z value corresponding to the molecular weight of the molecule, which is 260. A smaller M+1 peak at m/z 261 will also be present due to the natural abundance of the ¹³C isotope.

-

Key Fragmentation Pathways: The fragmentation will be driven by the presence of the carboxylic acid groups and the cyclic alkane structure.

-

Loss of Water (M-18): A peak at m/z 242, corresponding to the loss of a water molecule, is a common fragmentation pathway for carboxylic acids.

-

Loss of a Carboxyl Radical (M-45): A significant peak at m/z 215, resulting from the cleavage of a C-C bond to lose a •COOH radical, is highly probable.

-

Further Fragmentations: Subsequent losses of water, CO, or additional carboxyl groups from fragment ions will lead to a cascade of lower m/z peaks. The fragmentation of the cyclohexane ring itself can also occur, though it is often complex.

-

| Ion | Predicted m/z | Identity | Notes |

| [M]⁺• | 260 | Molecular Ion | Confirms the molecular weight of C₁₀H₁₂O₈. |

| [M-H₂O]⁺• | 242 | Loss of Water | Common fragmentation for compounds with carboxyl groups. |

| [M-COOH]⁺ | 215 | Loss of Carboxyl Radical | Represents the cleavage of a substituent. |

Experimental Protocols and Workflow

A robust analytical workflow is essential for obtaining high-quality, reproducible data.

Figure 2: General analytical workflow for the spectroscopic characterization.

Protocol 1: NMR Sample Preparation and Acquisition

-

Solvent Selection: Choose a suitable deuterated solvent. Due to the presence of four carboxylic acid groups, solubility in common solvents like CDCl₃ may be low. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will dissolve the sample and allow for the observation of the acidic -COOH protons. Alternatively, deuterium oxide (D₂O) can be used, which will result in the exchange of the acidic protons for deuterium, causing their signal to disappear from the ¹H spectrum.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used. For ¹³C, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

Protocol 2: FTIR Sample Preparation and Acquisition

-

KBr Pellet Method: Grind a small amount (~1 mg) of the dry sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Alternatively, for a faster, solvent-free measurement, place a small amount of the solid sample directly onto the crystal of an ATR accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, and collect a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio. A background spectrum of the empty instrument (or KBr pellet) should be collected and subtracted from the sample spectrum.

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition

-

Sample Introduction: For a thermally stable compound like this, direct insertion probe with electron ionization (EI) is a viable method. Alternatively, Electrospray Ionization (ESI) can be used by first dissolving the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). The ionization energy for EI is typically 70 eV. For ESI, both positive and negative ion modes should be checked.

Conclusion

The spectroscopic characterization of this compound is a logical, multi-faceted process. By leveraging the complementary strengths of NMR, FTIR, and Mass Spectrometry, a complete and unambiguous picture of the molecule's structure, connectivity, functional group composition, and molecular weight can be established. This guide provides the foundational principles and predictive data necessary for a researcher to approach this analysis with confidence, underscoring the importance of understanding the causal links between molecular structure and the resulting spectral data. The methodologies described herein are not only crucial for quality control and synthesis confirmation but also form the basis for understanding how the monomer's structure will ultimately influence the properties of advanced materials.

References

- 1. (1S*,2S*,4R*,5R*)-Cyclohexane-1,2,4,5-tetracarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,4,5-Cyclohexanetetracarboxylic Acid | C10H12O8 | CID 2834946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Thermal Stability of Cyclohexane-1,2,4,5-tetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Cyclohexane-1,2,4,5-tetracarboxylic acid is a pivotal building block in the synthesis of advanced polymers, particularly colorless polyimides, which are prized for their thermal resistance and optical transparency in high-performance applications.[1][2] Understanding the thermal stability of this alicyclic tetracarboxylic acid is paramount for its effective utilization in polymerization processes and for predicting the service life of the resulting materials. This guide provides a comprehensive technical overview of the thermal stability of this compound, delving into its structural attributes that influence stability, probable decomposition pathways, and the analytical methodologies employed for its characterization. While specific, publicly available thermogravimetric and calorimetric data for the pure acid is limited, this guide synthesizes foundational principles of organic chemistry and data from analogous structures to present a scientifically grounded perspective.

Introduction: The Significance of this compound

This compound, a hydrogenated derivative of pyromellitic acid, offers a unique combination of a flexible, non-aromatic core with four carboxylic acid functionalities. This structure is instrumental in the development of colorless polyimides, which circumvent the intense coloration associated with charge-transfer complexes in their fully aromatic counterparts.[1][2] The applications for such polymers are expanding rapidly, encompassing flexible displays, advanced microelectronics, and aerospace technologies where thermal stability and optical clarity are critical.

The thermal behavior of the monomer is a crucial parameter, as it dictates the upper-temperature limits for storage, handling, and polymerization reactions. The decomposition of the acid can lead to undesirable side reactions, impacting the molecular weight, and consequently, the mechanical and thermal properties of the final polymer. This guide will explore the intrinsic factors governing the thermal stability of this compound and the chemical transformations it undergoes at elevated temperatures.

Structural Features Influencing Thermal Stability

The thermal stability of this compound is intrinsically linked to its molecular structure. The cyclohexane ring exists in a stable chair conformation, which minimizes steric strain.[2][3] The four carboxylic acid groups can exist in various stereoisomeric forms (cis/trans), which will influence intermolecular interactions and, potentially, the decomposition mechanism.

A key structural aspect is the absence of aromaticity in the cyclohexane ring. While aromatic rings can be exceptionally stable, the aliphatic nature of the cyclohexane core in this molecule means that its decomposition will follow pathways characteristic of alicyclic compounds, which differ significantly from the degradation of aromatic carboxylic acids.

Predicted Thermal Decomposition Pathways

The thermal decomposition of carboxylic acids typically proceeds via decarboxylation, the loss of carbon dioxide (CO₂). For a polycarboxylic acid like the topic compound, this is likely a multi-step process.

Initial Decarboxylation Events

The initial and most probable decomposition pathway is the sequential loss of CO₂ from the carboxylic acid groups. The temperature at which this occurs is influenced by the stability of the resulting carbanion intermediate. While simple aliphatic carboxylic acids are relatively stable, the presence of multiple carboxyl groups can influence the ease of decarboxylation.

Given the structure, with vicinal (1,2) and 1,4-dicarboxylic acid arrangements, the initial decarboxylation could potentially lead to the formation of a cyclohexene ring system through the elimination of two adjacent carboxyl groups as CO₂ and H₂O, or through a more complex radical-mediated process.

Fragmentation of the Cyclohexane Ring

Following the initial loss of some or all of the carboxylic acid groups, at higher temperatures, the cyclohexane ring itself will undergo fragmentation. Studies on the pyrolysis of cyclohexane have shown that the primary decomposition route involves a C-C bond fission, leading to the formation of a 1,6-hexyl diradical.[4] This diradical can then undergo further isomerization and fragmentation to yield smaller unsaturated hydrocarbons.[4]

Analytical Techniques for Assessing Thermal Stability

A multi-faceted analytical approach is essential for a thorough characterization of the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Table 1: Hypothetical TGA Data for this compound

| Parameter | Expected Observation | Significance |

| Onset of Decomposition (Tonset) | > 220 °C | Indicates the temperature at which significant mass loss begins. |

| Peak Decomposition Temp (Tpeak) | Multiple peaks expected | Suggests a multi-step decomposition process (e.g., sequential decarboxylation). |

| Residual Mass | Low | Indicates complete or near-complete decomposition to volatile products. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[6] DSC can identify melting points, glass transitions, and the enthalpy of decomposition (whether the process is endothermic or exothermic). For this compound, a DSC scan would first show an endothermic peak corresponding to its melting point (>220 °C), followed by potential endothermic or exothermic events associated with its decomposition.

Mass Spectrometry (MS) of Evolved Gases

Coupling TGA with a mass spectrometer (TGA-MS) allows for the identification of the gaseous products evolved during decomposition. For this compound, TGA-MS would be instrumental in confirming the loss of CO₂ (m/z = 44) and H₂O (m/z = 18) during the initial decomposition stages. At higher temperatures, it could identify the hydrocarbon fragments from the cyclohexane ring cleavage.[4]

Experimental Protocols

The following are generalized protocols for the key analytical techniques discussed.

Protocol for Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of dry this compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition and the peak decomposition temperatures from the first derivative of the TGA curve (DTG curve).

Protocol for Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of dry this compound into an aluminum DSC pan and hermetically seal it.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat from ambient to 250 °C at 10 °C/min to observe the melting point.

-

Cool to ambient at 10 °C/min.

-

Reheat to a higher temperature (e.g., 400 °C) at 10 °C/min to observe decomposition events.

-

-

-

Data Analysis: Plot the heat flow versus temperature. Identify endothermic and exothermic peaks and calculate the corresponding enthalpy changes.

Visualization of Concepts

Logical Flow of Thermal Stability Analysis

Caption: Workflow for the thermal analysis of this compound.

Proposed Decomposition Pathway

References

- 1. A 2D Metal-Organic Framework with a Flexible Cyclohexane-1,2,5,6-tetracarboxylic Acid Ligand: Synthesis, Characterization and Photoluminescent Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (1S*,2S*,4R*,5R*)-Cyclohexane-1,2,4,5-tetracarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. libjournals.unca.edu [libjournals.unca.edu]

- 6. rroij.com [rroij.com]

solubility of cyclohexane-1,2,4,5-tetracarboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of Cyclohexane-1,2,4,5-tetracarboxylic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CHTA) is a pivotal building block in the synthesis of advanced materials, including high-performance polyimides and metal-organic frameworks (MOFs).[1][2] Its utility in these applications is fundamentally governed by its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of CHTA in various organic solvents. We will explore the theoretical principles governing its solubility, present a qualitative solubility profile, and provide a detailed, field-proven experimental protocol for quantitative determination. This document is intended for researchers, chemists, and materials scientists who require a deep, practical understanding of CHTA's solution chemistry to enable innovation in material design and synthesis.

Introduction: The Molecular Architect's Keystone

This compound is an alicyclic compound featuring a robust cyclohexane ring functionalized with four carboxylic acid groups.[2] This unique structure provides a non-planar, rigid scaffold with multiple reactive sites, making it a highly sought-after monomer and linker in polymer chemistry and materials science.[1][3]

The ability to effectively dissolve CHTA is the first and most critical step in harnessing its potential. Proper solvent selection dictates the success of:

-

Synthesis and Polymerization: Ensuring reactants are in the same phase for efficient reaction kinetics.

-

Purification: Facilitating crystallization to achieve high-purity material.

-

Material Fabrication: Controlling the formation of MOFs and the casting of polymer films.[1]

This guide moves beyond simple data lists to explain the causality behind CHTA's solubility, empowering scientists to make informed, predictive choices in their experimental designs.

Physicochemical Properties

A foundational understanding of CHTA's intrinsic properties is essential. Commercial grades are often a mix of cis and trans isomers, which can influence physical properties.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₈ | [5] |

| Molecular Weight | 260.20 g/mol | [4][6] |

| Appearance | White to off-white crystalline solid | [4][5][7] |

| Melting Point | >220 °C (decomposes) | [4][5][7] |

| Density | ~1.673 g/cm³ | [4][5] |

| CAS Number | 15383-49-0 (mixture of isomers) | [4] |

The Theoretical Framework: Why It Dissolves (or Doesn't)

The solubility of CHTA is overwhelmingly dictated by its four carboxylic acid (-COOH) groups. These groups render the molecule highly polar and capable of extensive hydrogen bonding.

The Primacy of "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] CHTA, with its multiple polar functional groups, requires a solvent with a similar high degree of polarity to overcome the strong intermolecular forces (primarily hydrogen bonds) that hold the CHTA molecules together in their crystal lattice.

Intermolecular Forces in Action

The interaction between CHTA and a solvent is a competition. For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy of both solute-solute and solvent-solvent interactions.

-

Hydrogen Bonding: This is the most dominant interaction for CHTA. The -OH group acts as a hydrogen bond donor, while the C=O group is an excellent hydrogen bond acceptor. Solvents that are both hydrogen bond donors and acceptors (polar protic solvents) are predicted to be the most effective.

-

Dipole-Dipole Interactions: The polarity of the carboxylic acid groups creates significant dipole moments, which will interact favorably with other polar solvent molecules.

-

Van der Waals Forces: While present, these dispersion forces are significantly weaker and play a minor role in the solubility of this highly functionalized molecule in polar media.

The diagram below illustrates the stark difference in interactions between CHTA and a polar protic solvent versus a nonpolar solvent.

Caption: Intermolecular forces governing CHTA solubility.

A Quantitative Approach: Hansen Solubility Parameters (HSP)

For a more refined prediction, the Hansen Solubility Parameter (HSP) model can be employed.[9][10] HSP dissects the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding forces.[9]

The principle states that substances with similar (δd, δp, δh) coordinates are likely to be miscible.[9] While the exact HSP values for CHTA are not published, they can be determined experimentally. Once known, a "Hansen distance" (Ra) can be calculated between CHTA and potential solvents. A small Ra value indicates a high likelihood of solubility.

Solubility Profile of CHTA in Common Organic Solvents

Based on the theoretical principles, we can predict a qualitative solubility profile for CHTA. It is crucial to note that while one source indicates CHTA is "soluble in water," another states it is "almost insoluble in water at room temperature," suggesting solubility may be low or highly dependent on conditions and the specific isomeric mixture.[5][7] Experimental verification is paramount.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Strong capability for hydrogen bonding as both donors and acceptors, effectively solvating the carboxylic acid groups.[5] |

| Polar Aprotic | DMSO, DMF, Acetone, THF | Low to Moderate | Can act as hydrogen bond acceptors but not donors. Solvation is less effective than with protic solvents but still possible. |

| Nonpolar | Hexane, Toluene, Cyclohexane | Insoluble | Lack the polarity and hydrogen bonding ability to overcome the strong solute-solute interactions of the CHTA crystal lattice.[8] |

| Chlorinated | Dichloromethane, Chloroform | Insoluble to Very Low | Mildly polar but poor hydrogen bonders. Insufficient interaction energy for significant dissolution. |

Experimental Protocol: The Isothermal Equilibrium Method

This protocol describes a robust and reliable method for the quantitative determination of solubility, ensuring reproducible and accurate data.[11][12] The core principle is to allow a suspension of the solute in the solvent to reach thermodynamic equilibrium at a constant temperature, after which the concentration of the dissolved solute is measured.

Visual Workflow

The following diagram outlines the complete experimental workflow.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Methodology

Objective: To determine the solubility of CHTA in a given solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (HPLC grade or higher)

-

Scintillation vials or other sealable glass containers

-

Temperature-controlled shaking incubator or water bath

-

Centrifuge with temperature control (recommended) or syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

-

Volumetric flasks and pipettes

-

(For Titration): Standardized NaOH solution (e.g., 0.01 M), phenolphthalein indicator, burette.

Procedure:

-

Preparation: Add a measured amount of the chosen solvent (e.g., 10.0 mL) to a vial.

-

Create a Slurry: Add an excess amount of CHTA to the solvent. The key is to ensure that a significant amount of undissolved solid remains visible throughout the experiment. This guarantees that the solution is saturated.

-

Seal: Tightly seal the vial to prevent solvent evaporation, which would alter the concentration.

-

Equilibration: Place the vial in the shaking incubator set to the desired temperature (e.g., 25 °C). Agitate the slurry for a period sufficient to reach equilibrium, typically 24 to 48 hours. Causality Note: Constant agitation ensures the entire solvent volume is continuously exposed to the solid, while a long duration is necessary for the rates of dissolution and precipitation to become equal.

-

Phase Separation: After equilibration, let the vial rest at the experimental temperature for 1-2 hours to allow the solid to settle. To obtain a clear, solid-free supernatant for analysis:

-

Method A (Preferred): Centrifuge the sealed vial at the experimental temperature.

-

Method B: Withdraw the supernatant using a syringe fitted with a solvent-compatible filter. Trustworthiness Note: Performing this step at the experimental temperature is critical. A change in temperature will alter the solubility and lead to erroneous results.

-

-

Quantification: Accurately determine the concentration of CHTA in the clear supernatant using one of the following methods.

A) Gravimetric Analysis: i. Weigh a clean, dry beaker on an analytical balance. ii. Accurately pipette a known volume of the supernatant (e.g., 5.00 mL) into the beaker. iii. Gently evaporate the solvent in a fume hood or vacuum oven until a constant weight of the dried CHTA residue is achieved. iv. Calculate the original concentration (e.g., in g / 100 mL).

B) Acid-Base Titration: i. Accurately pipette a known volume of the supernatant (e.g., 5.00 mL) into an Erlenmeyer flask. ii. Dilute with deionized water if necessary to ensure a sufficient volume for titration. iii. Add 2-3 drops of phenolphthalein indicator. iv. Titrate with the standardized NaOH solution until a persistent faint pink endpoint is reached.[13] v. Perform the titration in triplicate for accuracy. vi. Use the volume of titrant and the stoichiometry of the acid-base reaction (note: CHTA has four acidic protons) to calculate the molar concentration of CHTA, which can then be converted to g / 100 mL.

Safety and Handling

As a laboratory chemical, CHTA must be handled with appropriate care.

-

Hazards: It is classified as an irritant, causing potential skin, eye, and respiratory system irritation.[4][5][6] Risk of serious eye damage has been noted.[4][7]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, including chemical-resistant gloves and safety glasses or goggles.[4] When handling the powder, a dust mask (e.g., N95) is recommended to prevent respiratory irritation.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[7]

Conclusion

The solubility of this compound is a complex property governed by its highly polar, hydrogen-bonding nature. Its solubility is highest in polar protic solvents and negligible in nonpolar media. Due to the influence of temperature and the presence of different stereoisomers, published data should be used as a guideline, with precise quantitative values established through robust experimental methods like the isothermal equilibrium technique detailed herein. A thorough understanding and careful determination of CHTA's solubility are indispensable for scientists aiming to leverage this versatile molecule in the creation of next-generation materials.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. myuchem.com [myuchem.com]

- 4. This compound, (cis+trans) | CAS 15383-49-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. chembk.com [chembk.com]

- 6. 1,2,4,5-Cyclohexanetetracarboxylic Acid | C10H12O8 | CID 2834946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CYCLOHEXANE-1 2 4 5-TETRACARBOXYLIC ACI& CAS#: 15383-49-0 [m.chemicalbook.com]

- 8. quora.com [quora.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. scribd.com [scribd.com]

A Technical Guide to the Stereoisomers of Cyclohexane-1,2,4,5-tetracarboxylic Acid: Synthesis, Characterization, and Applications

Abstract

Cyclohexane-1,2,4,5-tetracarboxylic acid stands as a pivotal aliphatic building block, primarily in the synthesis of advanced polymers and coordination complexes. Its non-planar, flexible cyclohexane core offers distinct advantages over its aromatic analogue, pyromellitic acid, particularly in creating materials requiring high transparency and solubility. The utility of this molecule is profoundly dictated by its stereochemistry. The relative orientations of the four carboxyl groups—whether cis or trans—govern the molecule's symmetry, conformational flexibility, and ultimately, its function in macromolecular assemblies. This guide provides an in-depth exploration of the synthesis, stereochemical analysis, and strategic application of the cis and trans isomers of this compound, offering a framework for researchers in materials science and drug development to harness their unique structural attributes.

Introduction: The Significance of Stereochemistry

Alicyclic compounds form the backbone of numerous functional materials and pharmaceutical agents. Unlike their rigid aromatic counterparts, they possess three-dimensional structures and conformational dynamics that can be precisely tuned. This compound (H₄cht) is a prime example where stereoisomerism is not a trivial detail but the central determinant of its chemical behavior.

The arrangement of the four carboxyl substituents around the cyclohexane ring gives rise to a variety of cis and trans isomers. Each isomer possesses a unique symmetry and steric profile, which directly impacts its reactivity and its ability to assemble into ordered structures like metal-organic frameworks (MOFs) and polyimides.[1][2] For instance, the selection of a specific isomer is a critical first step in designing colorless polyimides for advanced microelectronics or in engineering MOFs with tailored porosity for gas storage and catalysis.[3][4] This guide will dissect the core principles of controlling and verifying the stereochemistry of this versatile molecule.

Stereochemistry and Conformational Analysis

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. Substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The spatial arrangement of the four carboxyl groups defines the isomer.

The most thermodynamically stable conformations will have the bulky carboxylic acid groups in equatorial positions to minimize 1,3-diaxial interactions. Let's consider two representative isomers:

-

(1S,2S,4R,5R)-Cyclohexane-1,2,4,5-tetracarboxylic acid:** In this isomer, adjacent carboxylic acid groups are in a trans conformation.[1][2] The most stable chair form places all four carboxyl groups in equatorial positions (e,e,e,e), resulting in a highly symmetric, rigid structure.

-

cis-Isomers: Various cis configurations are possible, such as the a,e,e,a conformation, where two groups are axial and two are equatorial.[3] These isomers are typically more flexible and less symmetric than the all-equatorial trans form.

The choice of isomer is therefore a choice between a rigid, planar-like building block (trans) and a more flexible, kinked one (cis), a fundamental consideration in polymer and framework design.

Caption: Chair conformations of trans (all-equatorial) and a representative cis (axial/equatorial) isomer.

Synthesis and Isomerization

The primary industrial route to this compound involves the catalytic hydrogenation of pyromellitic acid or its dianhydride.[1][2][4] The choice of catalyst and reaction conditions is paramount for controlling the stereochemical outcome.

Causality in Synthesis: The hydrogenation of the aromatic ring is a multi-step process involving the addition of hydrogen atoms to the planar ring. The stereochemistry of the final product is often determined during this reduction. Ruthenium-based catalysts are frequently employed for this transformation.[1][2] The initial mixture of isomers can be further subjected to thermal equilibration. By heating the mixture under precisely controlled conditions, it is possible to isomerize the less stable conformers to the more stable all-trans (all-equatorial) isomer, which can then be isolated via recrystallization.[1]

Caption: General synthetic workflow from pyromellitic dianhydride to isolated isomers.

Characterization and Analysis

Distinguishing between the cis and trans isomers is a critical validation step. Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are the definitive techniques for this purpose.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for initial stereochemical assessment in solution. The symmetry of the molecule dictates the number of unique signals in the ¹³C NMR spectrum.[5]

-

The trans-(e,e,e,e) Isomer: This highly symmetric structure (possessing an inversion center) will exhibit fewer signals in its NMR spectra due to chemical equivalence. We would expect only three unique carbon signals: one for the two equivalent methine carbons bonded to carboxyl groups at C1/C2 (and C4/C5 by symmetry), one for the methylene carbons (C3/C6), and one for the carboxyl carbons.

-

cis-Isomers: Lacking the high symmetry of the all-trans form, cis isomers will display a larger number of signals in their ¹³C NMR spectra, corresponding to the greater number of chemically non-equivalent carbon atoms.[5]

Table 1: Predicted Spectroscopic Properties of Isomers

| Property | trans-(1S,2S,4R,5R)-Isomer | Representative cis-Isomers | Rationale |

|---|---|---|---|

| Symmetry Element | Inversion Center | Lower Symmetry (e.g., plane) | Governs chemical equivalence of atoms. |

| Expected ¹³C NMR Signals | 3 | >3 | The number of signals equals the number of non-equivalent carbons.[5][6] |

| ¹H NMR Complexity | Simpler spectrum | More complex splitting patterns | Symmetry reduces the number of unique proton environments. |

Single-Crystal X-ray Diffraction

For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard. This technique provides the precise coordinates of every atom in the crystal lattice, confirming the cis/trans relationships and the chair conformation of the cyclohexane ring.

Crystallographic studies on (1S,2S,4R,5R)-cyclohexane-1,2,4,5-tetracarboxylic acid have confirmed that the cyclohexane ring adopts a chair conformation and the adjacent carboxylic acid groups are in equatorial positions, resulting in a mutually trans conformation.[1][2]

Table 2: Representative Crystallographic Data for (1S,2S,4R,5R)-Isomer**

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₈ | [1][2] |

| Crystal System | Trigonal | [1][2] |

| Space Group | R-3 | [2] |

| Ring Conformation | Chair | [1][2] |

| Substituent Positions | All Equatorial |[1][2] |

Applications in Materials Science

The distinct geometries of the isomers are leveraged in the synthesis of advanced materials.

Colorless Polyimides

Aromatic polyimides are known for their exceptional thermal stability but often exhibit strong coloration due to charge-transfer interactions, limiting their use in optical applications.[2] Replacing the aromatic dianhydride monomer with aliphatic versions, such as the dianhydride of this compound, disrupts these charge-transfer complexes, leading to colorless polyimides.[1][4] The non-planar structure of the cyclohexane ring imparts flexibility and improved solubility to the resulting polymer, which is highly desirable for processing. The rigid trans isomer, in particular, can be used to create polymers with a low coefficient of thermal expansion (CTE), crucial for dimensional stability in microelectronics.[2]

Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The flexible nature of this compound makes it an intriguing ligand.[3] Depending on the synthesis conditions, the ligand can be trapped in specific conformations within the final MOF structure.[7] For example, a hydrothermal reaction involving the acid, a zinc salt, and a bipyridine linker resulted in a 2D framework where the ligand exclusively adopted an a,e,e,a conformation.[3][8] This demonstrates that the coordination environment can stabilize less common, higher-energy conformations, allowing for the rational design of frameworks with unique topologies and properties for applications in gas storage, sensing, and photochemistry.[3]

Experimental Protocols

Protocol: Synthesis of (1S,2S,4R,5R)-Cyclohexane-1,2,4,5-tetracarboxylic Acid**

This protocol is a synthesized representation based on literature procedures.[1][2]

-

Hydrolysis: Dissolve pyromellitic dianhydride in an aqueous solution of sodium hydroxide (NaOH) to form the tetrasodium salt of pyromellitic acid.

-

Hydrogenation: Transfer the resulting solution to a high-pressure autoclave. Add a ruthenium (Ru) catalyst (e.g., Ru on carbon). Pressurize the reactor with hydrogen gas and heat to approximately 160 °C. Maintain the reaction for several hours until hydrogenation is complete.[1]

-

Isomer Equilibration (Self-Validating Step): After the initial hydrogenation, maintain the solution at a precisely controlled elevated temperature for several additional hours. This step promotes the conversion of kinetically formed cis-isomers into the thermodynamically more stable all-trans isomer.[1]

-

Acidification & Precipitation: Cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid (HCl) to neutralize the solution. A white precipitate of the mixed-isomer acid will form.[1][2]

-

Purification by Recrystallization: Collect the white precipitate by filtration. Recrystallize the solid from hot water. The less soluble trans-isomer will crystallize out upon cooling, while the more soluble cis-isomers will remain preferentially in the mother liquor.

-

Drying: Collect the crystals by filtration and dry them in a vacuum oven at 80 °C for at least 5 hours to obtain the pure (1S,2S,4R,5R)-isomer suitable for X-ray analysis and subsequent reactions.[1][2]

Protocol: NMR Analysis for Isomer Differentiation

-

Sample Preparation: Dissolve 10-20 mg of the synthesized acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. Complete dissolution is crucial for high-resolution spectra.

-

Instrument Setup: Acquire ¹H and ¹³C{¹H} (proton-decoupled) NMR spectra on a spectrometer operating at a minimum frequency of 400 MHz for ¹H.

-

¹³C NMR Acquisition: Acquire a quantitative ¹³C spectrum with a sufficient relaxation delay (d1) to ensure accurate integration, though signal counting is the primary goal.

-

Data Analysis (Self-Validating Step):

-

Count the number of distinct signals in the aliphatic and carboxyl regions of the ¹³C NMR spectrum.

-

A spectrum showing exactly 3 signals (e.g., ~175 ppm for -COOH, ~45 ppm for -CH-, and ~30 ppm for -CH₂-) is indicative of the high-symmetry trans-isomer.

-

A spectrum with more than 3 signals confirms the presence of one or more lower-symmetry cis-isomers.[5]

-

Conclusion and Future Outlook

The cis and trans isomers of this compound are not interchangeable entities but are distinct molecular tools for the materials scientist. Their stereochemistry, which is controllable through careful synthesis and purification, dictates the properties of resulting polymers and coordination frameworks. The rigid, symmetric trans isomer is ideal for creating materials demanding order and dimensional stability, while the more flexible cis isomers offer pathways to complex, non-linear structures. Future research will likely focus on developing stereoselective catalytic systems that can directly produce a single desired isomer, bypassing the need for extensive purification. Furthermore, the application of these isomers in asymmetric synthesis and as chiral building blocks in pharmaceuticals remains a promising, underexplored frontier.

References

- 1. (1S*,2S*,4R*,5R*)-Cyclohexane-1,2,4,5-tetracarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A 2D Metal-Organic Framework with a Flexible Cyclohexane-1,2,5,6-tetracarboxylic Acid Ligand: Synthesis, Characterization and Photoluminescent Property - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A 2D Metal-Organic Framework with a Flexible Cyclohexane-1,2,5,6-tetracarboxylic Acid Ligand: Synthesis, Characterization and Photoluminescent Property - PubMed [pubmed.ncbi.nlm.nih.gov]

conformational analysis of cyclohexane-1,2,4,5-tetracarboxylate

An In-depth Technical Guide to the Conformational Analysis of Cyclohexane-1,2,4,5-tetracarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its function. In drug development and materials science, understanding the conformational preferences of cyclic molecules is paramount for designing species with optimal biological activity or desired physical properties. The cyclohexane ring, a ubiquitous scaffold in organic chemistry, serves as a fundamental model for conformational analysis. Its non-planar "chair" conformation minimizes both angle and torsional strain, providing a low-energy template upon which substituents are arranged.[1][2][3] The orientation of these substituents, whether axial or equatorial, dictates the molecule's overall shape, polarity, and ability to interact with its environment.

This guide provides an in-depth technical exploration of the conformational analysis of a particularly complex derivative: cyclohexane-1,2,4,5-tetracarboxylate. With four bulky and ionizable carboxylic acid groups, this molecule presents a fascinating case study in the interplay of steric hindrance, intramolecular interactions, and the influence of the surrounding medium. We will dissect the stereoisomeric possibilities, and detail the experimental and computational methodologies employed to elucidate the conformational landscape of this multifaceted molecule.

Stereoisomerism in Cyclohexane-1,2,4,5-tetracarboxylate

The substitution pattern on the cyclohexane ring gives rise to several stereoisomers. Understanding these isomers is the first step in a comprehensive conformational analysis. The four substituents can be arranged in different relative orientations (cis/trans), leading to a variety of diastereomers and enantiomers.

A systematic analysis reveals the following key stereoisomers:

-

(1R,2S,4S,5R)- and (1S,2R,4R,5S)-enantiomeric pair: In this isomer, the substituents at C1 and C2 are trans, as are the substituents at C4 and C5. The relationship between the C1,2 and C4,5 pairs is also trans.

-

(1S,2S,4R,5R)-diastereomer:** This meso compound has a center of inversion. The substituents at C1 and C2 are trans, and those at C4 and C5 are also trans.

-

Other diastereomers with different cis/trans relationships between the four carboxyl groups.

The specific stereoisomer under investigation will have a profound impact on its preferred conformation.

Caption: Key stereoisomeric possibilities for cyclohexane-1,2,4,5-tetracarboxylate.

Fundamental Principles of Cyclohexane Conformation

The cyclohexane ring is not planar. It predominantly adopts a puckered chair conformation , which is free of angle and torsional strain.[2][3][4] In this conformation, the twelve C-H bonds (or substituent bonds) are classified into two types:

-

Axial (a): Six bonds are parallel to the principal axis of the ring, pointing up or down.

-

Equatorial (e): Six bonds point out from the "equator" of the ring.

Through a process called ring flipping , one chair conformation can interconvert into another.[3][5] During this process, all axial bonds become equatorial, and all equatorial bonds become axial. For an unsubstituted cyclohexane, these two chair forms are identical in energy. However, for a substituted cyclohexane, the two chair conformers are often not energetically equivalent.[6][7]

The relative stability of a conformer is largely determined by 1,3-diaxial interactions , which are steric repulsions between an axial substituent and the axial hydrogens (or other substituents) on the same face of the ring.[7][8] Consequently, bulkier substituents preferentially occupy the more spacious equatorial positions.[6]

Conformational Analysis in the Solid State: X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's conformation in the solid state. For cyclohexane-1,2,4,5-tetracarboxylate, crystallographic studies have revealed how different stereoisomers can adopt distinct conformations.

One study on (1S,2S,4R,5R)-cyclohexane-1,2,4,5-tetracarboxylic acid revealed that the cyclohexane ring adopts a chair conformation.[9][10] In this structure, the two carboxylic acid groups on adjacent carbons are in equatorial positions, resulting in a mutually trans conformation.[9][10] This arrangement minimizes steric hindrance between the bulky carboxyl groups.

In contrast, the crystal structure of (1R,2S,4S,5R)-cyclohexane-1,2:4,5-tetracarboxylic dianhydride shows that the central six-membered ring assumes a conformation that is intermediate between a boat and a twist-boat.[11] The formation of the anhydro rings forces the cyclohexane core out of the more stable chair conformation.

| Compound | Stereoisomer | Conformation | Key Features | Reference |

| Cyclohexane-1,2,4,5-tetracarboxylic acid | (1S,2S,4R,5R) | Chair | Carboxyl groups are in equatorial positions. | [9][10] |

| Cyclohexane-1,2:4,5-tetracarboxylic dianhydride | (1R,2S,4S,5R) | Boat/Twist-boat | Conformation constrained by anhydro rings. | [11] |

Conformational Analysis in Solution: NMR Spectroscopy

While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy is a powerful tool for studying the conformational dynamics and equilibria of molecules in solution.[12] The time-averaged chemical shifts and, more importantly, the vicinal proton-proton coupling constants (³JHH) are highly sensitive to the conformation of the cyclohexane ring.

Key NMR Parameters for Conformational Analysis

-

Chemical Shifts: Protons in axial and equatorial environments have different chemical shifts. Typically, axial protons are more shielded and resonate at a higher field (lower ppm) than their equatorial counterparts.

-

Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons depends on the dihedral angle between them, as described by the Karplus equation . In a chair conformation:

-

³J_aa_ (axial-axial coupling) is large (typically 8-13 Hz) due to the ~180° dihedral angle.

-

³J_ae_ (axial-equatorial coupling) is small (typically 2-5 Hz) due to the ~60° dihedral angle.

-

³J_ee_ (equatorial-equatorial coupling) is also small (typically 2-5 Hz) due to the ~60° dihedral angle.

-

By measuring the observed coupling constants, one can determine the predominant conformation of the ring and calculate the equilibrium constant between different conformers.

Experimental Protocol: NMR-based Conformational Analysis

-

Sample Preparation: Dissolve a purified sample of a cyclohexane-1,2,4,5-tetracarboxylate isomer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium through hydrogen bonding and polarity effects. For the tetracarboxylic acid, the pH of the solution will determine the protonation state of the carboxyl groups, which in turn will significantly affect the conformational preference.

-

Data Acquisition: Acquire high-resolution ¹H NMR and 2D NMR (e.g., COSY, HSQC) spectra. The COSY spectrum is essential for identifying which protons are coupled to each other.

-

Spectral Analysis:

-

Assign the proton signals to their respective positions on the cyclohexane ring.

-

Measure the vicinal coupling constants for the methine protons (CH-COOH).

-

-

Conformational Equilibrium Calculation: For a rapidly flipping system between two chair conformers (A and B), the observed coupling constant (J_obs_) is a weighted average of the coupling constants for each conformer:

-

J_obs_ = x_A_ * J_A_ + x_B_ * J_B_

-

where x_A_ and x_B_ are the mole fractions of conformers A and B, and J_A_ and J_B_ are the coupling constants in the pure conformers.

-

By using theoretical or model compound values for J_A_ and J_B_, the mole fractions and thus the Gibbs free energy difference (ΔG°) between the conformers can be calculated.

-

Caption: Workflow for determining solution-phase conformation using NMR spectroscopy.

Computational Analysis: A Theoretical Approach

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful complementary tool for exploring the conformational landscape of molecules. It allows for the calculation of the geometries and relative energies of different conformers, providing insights that can aid in the interpretation of experimental data.

Protocol for DFT-based Conformational Analysis

-

Structure Building: Generate initial 3D structures for all possible stereoisomers and their likely conformations (chair, boat, twist-boat). For each isomer, create structures with different arrangements of axial and equatorial carboxyl groups.

-

Geometry Optimization: Perform geometry optimization for each structure using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This process finds the lowest energy geometry for each starting conformation.

-

Frequency Calculations: Perform frequency calculations on the optimized structures. This serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

To obtain thermochemical data, including the Gibbs free energy.

-

-

Energy Comparison: Compare the calculated Gibbs free energies of all the optimized conformers for a given stereoisomer to determine their relative stabilities and predict the predominant conformation.

Hypothetical DFT Results for a Di-equatorial/Di-axial Isomer

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |

| Tetra-equatorial Chair | 0.00 | 0.00 | >99 |

| Di-equatorial/Di-axial Chair | +5.8 | +5.5 | <1 |

| Twist-Boat | +6.5 | +6.2 | <1 |

Note: These are illustrative values. Actual values will depend on the specific isomer and computational level.

Caption: A typical workflow for computational conformational analysis using DFT.

Factors Influencing Conformational Equilibrium

The conformational preference of cyclohexane-1,2,4,5-tetracarboxylate is a delicate balance of several factors:

-

Steric Hindrance: As with any substituted cyclohexane, 1,3-diaxial interactions will strongly destabilize conformations with axial carboxyl groups.[7][8] Given the size of the -COOH group, there is a strong preference for equatorial positions. The A-value, which quantifies this preference, is a useful concept here.[13][14]

-

Intramolecular Hydrogen Bonding: The presence of four carboxyl groups allows for the possibility of intramolecular hydrogen bonding. In certain conformations, a hydrogen bond could form between adjacent or even 1,3- or 1,4-positioned carboxyl groups. Such an interaction could potentially stabilize a conformation that would otherwise be disfavored by steric effects.

-

Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds with the solute can influence the conformational equilibrium. In protic solvents, intermolecular hydrogen bonding with the solvent may compete with and disrupt intramolecular hydrogen bonds.

-

pH and Ionization State: The pKa of cyclohexanecarboxylic acid is around 4.9.[15] In aqueous solution, the pH will determine the protonation state of the four carboxyl groups. At neutral pH, the groups will be deprotonated to carboxylates (-COO⁻). The electrostatic repulsion between these negatively charged groups will be a major conformational determinant, likely forcing them to be as far apart as possible, which would favor a tetra-equatorial arrangement in a chair conformation.

Conclusion